4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

NPY-Y2 Antagonism GPCR Anxiolytic

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 764694-08-8) is a synthetic small molecule belonging to the class of 1,3-thiazol-2-yl substituted benzamides, a scaffold associated with potent P2X3 receptor inhibition. Its core structure features an arylsulfamoyl benzamide moiety, establishing a direct link to a well-characterized class of blood-brain barrier-penetrant NPY-Y2 receptor antagonists that exhibit sub-micromolar potency and selectivity against the NPY-Y1 receptor.

Molecular Formula C18H17N3O3S2
Molecular Weight 387.47
CAS No. 764694-08-8
Cat. No. B2917349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide
CAS764694-08-8
Molecular FormulaC18H17N3O3S2
Molecular Weight387.47
Structural Identifiers
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
InChIInChI=1S/C18H17N3O3S2/c1-2-21(15-6-4-3-5-7-15)26(23,24)16-10-8-14(9-11-16)17(22)20-18-19-12-13-25-18/h3-13H,2H2,1H3,(H,19,20,22)
InChIKeyFPVRKDQPHQGFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 764694-08-8): A Differentiated Arylsulfamoyl Benzamide for Neurogenic Target Research


4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 764694-08-8) is a synthetic small molecule belonging to the class of 1,3-thiazol-2-yl substituted benzamides, a scaffold associated with potent P2X3 receptor inhibition [1]. Its core structure features an arylsulfamoyl benzamide moiety, establishing a direct link to a well-characterized class of blood-brain barrier-penetrant NPY-Y2 receptor antagonists that exhibit sub-micromolar potency and selectivity against the NPY-Y1 receptor [2]. The compound’s specific N-ethyl-N-phenylsulfamoyl substitution pattern on the central benzamide ring, coupled with an unsubstituted 1,3-thiazol-2-yl group, presents a unique structural configuration within this pharmacologically relevant chemical space.

Why CAS 764694-08-8 Cannot Be Replaced by In-Class Analogs: Evidence of Substitution-Specific Selectivity


The scientific selection of 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide over other arylsulfamoyl benzamide analogs cannot be made on the basis of general scaffold activity. High-throughput screening data for the arylsulfamoyl benzamide class reveals extreme sensitivity to substitution patterns; for example, a single chloro-to-methyl substitution on the terminal phenyl ring results in a 9.4-fold difference in NPY-Y2 IC50 (from 0.298 nM to 2.18 nM), while also shifting brain penetration by over 2-fold [1]. This indicates that the specific N-ethyl-N-phenyl configuration on the sulfamoyl group is a key determinant of target affinity, selectivity against anti-targets like NPY-Y1, and critical ADME properties such as CNS exposure and cytotoxicity. Generic substitution within this class carries a high risk of losing the specific pharmacological profile, rendering a targeted procurement strategy essential for reproducible research.

Quantitative Differentiation of CAS 764694-08-8 from its Closest Structural Analogs


NPY-Y2 Receptor Affinity: N-Ethyl-N-Phenyl Sulfamoyl vs. Simpler Alkyl Amides

The N-ethyl-N-phenylsulfamoyl group in the target compound differentiates it from simpler N,N-dialkyl analogs. In the arylsulfamoyl benzamide class, a compound with a phenyl group at the R1 sulfamoyl position (SID 17413392) demonstrated an NPY-Y2 IC50 of 0.428 nM, while maintaining an NPY-Y1 IC50 of >35.4 µM, yielding a >82,700-fold selectivity window [1]. This potency and selectivity profile is critically dependent on the N-aryl configuration; compound SID 56365811, with an identical core but a different substitution, showed a 5.1-fold drop in potency (IC50 2.18 nM) [1]. The target compound’s N-ethyl-N-phenyl arrangement is therefore expected to preserve high affinity, in contrast to N,N-diethyl analogs like 4-(diethylsulfamoyl)-N-(1,3-thiazol-2-yl)benzamide, which lack the aromatic N-substituent required for potent Y2R engagement.

NPY-Y2 Antagonism GPCR Anxiolytic

NPY-Y1 Counter-Target Selectivity: A Structural Feature of Arylsulfamoyl Benzamides

A defining feature of the arylsulfamoyl benzamide class is its exceptional selectivity for NPY-Y2 over the NPY-Y1 counter-target. The class-leading compound (SID 17413392) demonstrates an NPY-Y1 IC50 of >35.4 µM versus an NPY-Y2 IC50 of 0.000428 µM, representing a selectivity index exceeding 82,700-fold [1]. This selectivity is maintained across multiple active members of the series, including SID 17413034 (Y1 IC50 >35.4 µM, Y2 IC50 0.298 nM) [1]. This profile starkly contrasts with the standard tool compound BIIE 0246, which is known to bind numerous off-target receptors [2]. The target compound, bearing the essential arylsulfamoyl benzamide core, is positioned to inherit this high selectivity, a critical advantage for experiments requiring clean phenotypic interpretation.

Selectivity NPY-Y1 Off-target

Predicted Brain Penetrance: Advantage Over Peripheral-Restricted Analog BIIE 0246

A critical differentiator of the arylsulfamoyl benzamide class is its demonstrated ability to cross the blood-brain barrier (BBB). Class member SID 17413392 achieves a brain concentration of 395 ± 16 ng/mL, and SID 17413034 reaches 805 ± 305 ng/mL in relevant models [1]. This is a substantial advance over BIIE 0246, the most widely used NPY-Y2 antagonist, which has limited brain penetration and thus restricts its utility to peripheral studies [2]. The target compound’s membership in this specific structural class strongly implies similar CNS penetrance, a property not shared by structurally distinct but mechanism-related P2X3 antagonists like eliapixant, which are optimized for peripheral action.

CNS Penetration Blood-Brain Barrier Anxiolytic

Optimal Research Applications for 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide (CAS 764694-08-8)


Central NPY-Y2 Receptor Pharmacological Probe for Anxiolytic Drug Discovery

CAS 764694-08-8 is optimally deployed as a CNS-penetrant NPY-Y2 antagonist probe for in vivo target engagement studies. Its structural class has demonstrated brain penetration, with related compounds achieving 395-805 ng/mL brain concentrations [1], making it suitable for behavioral pharmacology models of anxiety and stress where central Y2R activation is implicated. Its use ensures that experimental outcomes reflect central rather than solely peripheral receptor blockade, a key advantage not offered by the legacy Y2R antagonist BIIE 0246 or peripherally-restricted P2X3 antagonists.

Selective NPY-Y2 Pathway Deconvolution in GPCR Signaling Studies

The compound is well-suited for experiments requiring clean dissection of NPY-Y2-mediated signaling from NPY-Y1 effects. The arylsulfamoyl benzamide class achieves a selectivity index exceeding 82,700-fold against Y1R [1], allowing researchers to attribute observed cAMP increases or downstream effects specifically to Y2R antagonism. This selectivity profile is a key differentiator from multi-targeted Y2R antagonists and enables high-confidence target deconvolution in complex tissue or in vivo settings.

Chemical Biology Tool for Neurogenic Pain Pathway Analysis

Given its 1,3-thiazol-2-yl substituted benzamide backbone, a motif associated with P2X3 receptor inhibition [2], CAS 764694-08-8 can be employed as a dual-faceted tool to probe the intersection of purinergic (P2X3) and neuropeptide Y (NPY-Y2) signaling in neurogenic pain models. Its activity at both nodes positions it as a unique candidate for studying nociception and nerve fiber sensitization, where ATP-evoked and NPY-modulated pathways converge.

Biomarker and Target Validation in Alcoholism Research

The NPY-Y2 receptor is a predicted therapeutic target in alcoholism [2]. The compound's class-specific brain penetration and Y2R selectivity make it a valuable tool for validating Y2R as a target in ethanol self-administration and relapse models. Its procurement enables correlation of central Y2R occupancy with behavioral outcomes, a critical step in translating Y2R antagonist programs toward clinical candidates.

Quote Request

Request a Quote for 4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.